- Study on synthesis of o-methoxy acetoacetanilide with strong base anion exchange resin, Jingxi Shiyou Huagong Jinzhan, 2011, 12(4), 32-34

Cas no 92-15-9 (o-Acetoacetanisidide)

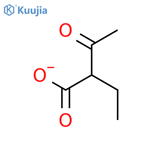

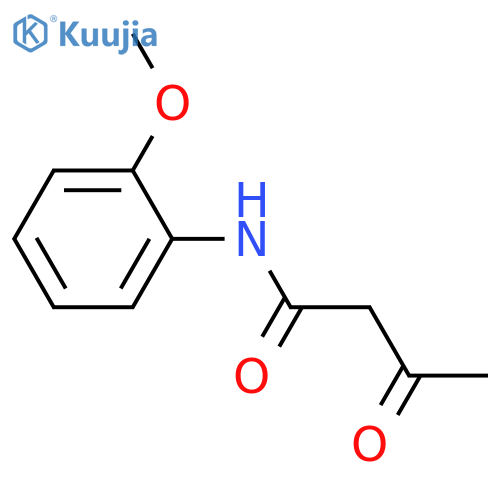

o-Acetoacetanisidide structure

Produktname:o-Acetoacetanisidide

o-Acetoacetanisidide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(2-Methoxyphenyl)-3-oxobutanamide

- AAOA

- ortho-acetoacetanisidide

- Acetoacetanisidide

- o-acetoacetanisidide

- acetoacetyl-o-anisidine

- Acetoacetic-o-anisidide

- AcetoAcet-O-Anisilide

- Acetoacet-O-Anisidine

- 2-methoxyacetoacetanilide

- Acetoacetyl-o-acetanisidine

- Acetoacet-o-anisidide

- o-Acetoacetaniside

- 1-acetoacetylamino-2-methoxybenzene

- 1-AdaMantanecarbonyl chloride

- 2'-acetoacetanisidide

- 2-acetoacetylamino-anisol

- 2'-methoxyacetoacetanilide

- Acetacet-O-anisidine

- acetoacetamino-2-methoxybenzene

- Acetoacet-o-anisidin

- aceto-acetyl-amino-2-methoxy-benzene

- o-Acetoacetanisidine

- N-Acetoacetyl-o-anisidine

- N-Acetoacetyl-2-methoxyaniline

- Acetoacetyl-o-anisidide

- o-Methoxyacetoacetanilide

- 2-Acetoacetylaminoanisole

- o-Anisidine, acetoactyl-

- Butanamide, N-(2-methoxyphenyl)-3-oxo-

- Acetoacetyl-o-aniside

- Acetoacetic acid o-anisidide

- o-Anisidine, acetoacetyl-

- N

- N-(2-Methoxyphenyl)-3-oxobutanamide (ACI)

- o-Acetoacetanisidide (6CI, 7CI, 8CI)

- 2-(Acetoacetylamino)anisole

- 2′-Methoxyacetoacetanilide

- Acetoacet-2-anisidide

- Acetoacetic acid 2-anisidide

- Acetoacetic acid 2-methoxyanilide

- Acetoaceto-o-anisidide

- N-(2-Methoxyphenyl)acetoacetamide

- NSC 7563

- Acetoacet-O- Anilide

- NS00008374

- EINECS 202-131-0

- 92-15-9

- WLN: 1V1VMR BO1

- Acetoacet-o-anisidin [Czech]

- SR-01000203739

- Tox21_201280

- UNII-6VBR220ROM

- 6VBR220ROM

- CAS-92-15-9

- AKOS000120109

- AS-15272

- EN300-17429

- Q27265584

- DTXCID306558

- 2-Methoxyanilid kyseliny acetoctove

- W-100295

- EC 202-131-0

- CHEMBL1873009

- D78239

- BRN 1459707

- NSC7563

- KYYRTDXOHQYZPO-UHFFFAOYSA-

- NCGC00257148-01

- SCHEMBL54737

- DB-057292

- A1306

- Z56931787

- NCGC00164212-02

- Acetoacetyl-o-anisine

- CS-W015272

- MFCD00008781

- InChI=1/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)

- DTXSID9026558

- N-(2-Methoxyphenyl)-3-oxobutanamide #

- AB00079700-01

- Tox21_303221

- o-Acetoacetaniside;N-(2-methoxyphenyl)-3-oxobutanamide

- STK398095

- AI3-04822

- SR-01000203739-1

- NCGC00164212-01

- NCGC00258832-01

- NSC-7563

- 2-Methoxyanilid kyseliny acetoctove [Czech]

- F3189-0142

- N-(2-Methoxy-phenyl)-3-oxo-butyramide

- o-Acetoacetanisidide

-

- MDL: MFCD00008781

- Inchi: 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)

- InChI-Schlüssel: KYYRTDXOHQYZPO-UHFFFAOYSA-N

- Lächelt: O=C(CC(C)=O)NC1C(OC)=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 207.09000

- Monoisotopenmasse: 207.089543

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 4

- Komplexität: 240

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 55.4

- XLogP3: 1.5

- Oberflächenladung: 0

- Tautomerzahl: 8

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.1320

- Schmelzpunkt: 85.0 to 87.0 deg-C

- Siedepunkt: 372.9°C at 760 mmHg

- Flammpunkt: 157 C

- Brechungsindex: 1.5100 (estimate)

- PSA: 55.40000

- LogP: 1.68580

- Löslichkeit: Löslich in Ethanol, Chloroform und Benzol, leicht löslich im Diethylether.

o-Acetoacetanisidide Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H316-H320

- Warnhinweis: P264-P270-P301+P312+P330-P305+P351+P338+P337+P313-P332+P313-P501

- WGK Deutschland:1

- Code der Gefahrenkategorie: R22

- RTECS:BZ5600000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R22

- Lagerzustand:Store at room temperature

o-Acetoacetanisidide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB135524-100 g |

o-Acetoacetanisidide, 98%; . |

92-15-9 | 98% | 100g |

€68.80 | 2022-09-01 | |

| Enamine | EN300-17429-5.0g |

N-(2-methoxyphenyl)-3-oxobutanamide |

92-15-9 | 94% | 5.0g |

$26.0 | 2023-07-07 | |

| Life Chemicals | F3189-0142-0.25g |

o-Acetoacetanisidide |

92-15-9 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046771-1kg |

N-(2-Methoxyphenyl)-3-oxobutanamide |

92-15-9 | 95% | 1kg |

¥255.00 | 2024-04-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009647-500g |

o-Acetoacetanisidide |

92-15-9 | 99% | 500g |

¥83 | 2024-05-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A117229-25g |

o-Acetoacetanisidide |

92-15-9 | 99% | 25g |

¥29.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A117229-250g |

o-Acetoacetanisidide |

92-15-9 | 99% | 250g |

¥70.90 | 2023-09-04 | |

| Life Chemicals | F3189-0142-0.5g |

o-Acetoacetanisidide |

92-15-9 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| TRC | B486378-10g |

N-(2-Methoxyphenyl)-3-oxobutanamide |

92-15-9 | 10g |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O99040-500g |

N-(2-Methoxyphenyl)-3-oxobutanamide |

92-15-9 | 98% | 500g |

¥96.0 | 2022-04-27 |

o-Acetoacetanisidide Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 2 h, 30 °C; 3 h, 40 °C

Referenz

- Synthesis and crystallization method of N-acetoacetyl aniline-series compound, China, , ,

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Benzene ; 90 - 120 min, 100 °C

Referenz

- Synthesis of Casimiroin and Optimization of Its Quinone Reductase 2 and Aromatase Inhibitory Activities, Journal of Medicinal Chemistry, 2009, 52(7), 1873-1884

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water

Referenz

- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Nybomycin. IV. Total synthesis of deoxynybomycin, Journal of the American Chemical Society, 1970, 92(23), 6995-6

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Water ; 1.5 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space, RSC Advances, 2015, 5(87), 70915-70928

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 1.5 h, 23 °C; 3 h, 40 °C; 40 °C → 6 °C

Referenz

- Process for preparation of acetoacetanilide derivatives via acetoacetylation of anilines, China, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Toluene ; overnight, 120 °C

Referenz

- Preparation of novel 2-quinolinones (analogs) as antibacterial agents, pharmaceuticals containing them (and conventional quinolones) for prevention and/or treatment of infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Potassium tert-butoxide ; 2 h, 120 °C

Referenz

- Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening, Journal of Medicinal Chemistry, 2015, 58(20), 8166-8181

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: Formic acid Solvents: Acetic acid ; 20 h, 70 °C

Referenz

- Diaryl-Substituted Polyethers with Acetoacetanilide Fragment in the Synthesis of Dihydropyrimidine-Containing Podands*, Chemistry of Heterocyclic Compounds (New York, 2014, 50(7), 998-1004

Synthetic Routes 20

o-Acetoacetanisidide Raw materials

- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

- Ethyl acetoacetate

- N-(2-methylphenyl)-3-oxobutanamide

- methyl 3-oxobutanoate

o-Acetoacetanisidide Preparation Products

o-Acetoacetanisidide Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:92-15-9)N-Acetoacetyl-o-anisidine

Bestellnummer:1632357

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 16:59

Preis ($):discuss personally

o-Acetoacetanisidide Verwandte Literatur

-

1. 242. 2-Anilinolepidine derivativesO. G. Backeberg J. Chem. Soc. 1933 1031

-

Jun Fu,Hongxu Zhang,Shu Liu,Jiajie Wu,Yuying Zhang,Yang Gao,Fengrui Song,Yuhua Qin,Xiuli Hu,Zhongying Liu Food Funct. 2021 12 8932

-

Linan Guo,Yahui Wang,Meng Yan,Xinxin Li,Xinyao Jiang,Manman Wang,Qian Wang,Xuesheng Wang,Yulan Hao Anal. Methods 2022 14 3094

-

4. Synthesis and structural characterization of titanium and zirconium complexes containing half-salen ligands as catalysts for polymerization reactionsMrinmay Mandal,Uwe Monkowius,Debashis Chakraborty New J. Chem. 2016 40 9824

-

Leena Mandal,Shuvankar Mandal,Sasankasekhar Mohanta New J. Chem. 2017 41 4689

92-15-9 (o-Acetoacetanisidide) Verwandte Produkte

- 901581-42-8(N-(5-Amino-2-methoxyphenyl)pentanamide)

- 5437-98-9(N-(4-Methoxyphenyl)-3-oxobutanamide)

- 6375-27-5(N-(2,5-Dimethoxyphenyl)-3-oxobutanamide)

- 85968-72-5(N-Acetoacetyl cresidine)

- 1702809-09-3(2-Benzofurancarboxylic acid, 7-chloro-, methyl ester)

- 326616-80-2(2-cyano-3-(4-methoxyphenyl)-N,N-bis(pyridin-2-yl) prop-2-enamide)

- 1361690-69-8(3',4'-Dichloro-6-fluoro-biphenyl-2-carboxaldehyde)

- 1049445-53-5(N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(2,4,6-trimethylphenyl)ethanediamide)

- 873930-78-0(6-chloro-N-{4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide)

- 2228476-67-1(1-(2-chloro-4-methylphenyl)-2-fluoroethan-1-ol)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-15-9)o-Acetoacetaniside

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-15-9)N-Acetoacetyl-o-anisidine

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung